2-Amino-N-((S)-1-benzylpyrrolidin-3-yl)-N,3-dimethylbutanamide
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Overview
Description
2-Amino-N-((S)-1-benzylpyrrolidin-3-yl)-N,3-dimethylbutanamide is a complex organic compound with a unique structure that includes an amino group, a benzyl group, and a pyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-N-((S)-1-benzylpyrrolidin-3-yl)-N,3-dimethylbutanamide typically involves multiple steps, starting with the preparation of the pyrrolidine ring. One common method involves the reaction of a suitable amine with a benzyl halide to form the benzylpyrrolidine intermediate. This intermediate is then reacted with a butanamide derivative under controlled conditions to yield the final product. The reaction conditions often include the use of catalysts and specific solvents to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and crystallization to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
2-Amino-N-((S)-1-benzylpyrrolidin-3-yl)-N,3-dimethylbutanamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The amino group in the compound can participate in nucleophilic substitution reactions with suitable electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxyl derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted amine products.
Scientific Research Applications
2-Amino-N-((S)-1-benzylpyrrolidin-3-yl)-N,3-dimethylbutanamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-Amino-N-((S)-1-benzylpyrrolidin-3-yl)-N,3-dimethylbutanamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-Amino-N-(2-aminophenyl)thiazole-5-carboxamide: Known for its dual inhibitory activity against Bcr-Abl and histone deacetylase.
2-Amino-N′-(pyridin-2-ylmethylene)benzohydrazide: Studied for its antimicrobial activities.
Uniqueness
2-Amino-N-((S)-1-benzylpyrrolidin-3-yl)-N,3-dimethylbutanamide stands out due to its unique structural features, including the combination of a benzyl group and a pyrrolidine ring.
Properties
Molecular Formula |
C17H27N3O |
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Molecular Weight |
289.4 g/mol |
IUPAC Name |
2-amino-N-(1-benzylpyrrolidin-3-yl)-N,3-dimethylbutanamide |
InChI |
InChI=1S/C17H27N3O/c1-13(2)16(18)17(21)19(3)15-9-10-20(12-15)11-14-7-5-4-6-8-14/h4-8,13,15-16H,9-12,18H2,1-3H3 |
InChI Key |
WBPPPFVISLBPTQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C(=O)N(C)C1CCN(C1)CC2=CC=CC=C2)N |
Origin of Product |
United States |
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